The Dynamin-Amphiphysin Interaction: A Cornerstone of Endocytic Vesicle Fission
The Dynamin-Amphiphysin Interaction: A Cornerstone of Endocytic Vesicle Fission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of clathrin-mediated endocytosis (CME) is fundamental to a vast array of cellular functions, from nutrient uptake and receptor signaling to synaptic vesicle recycling. At the heart of the final scission event, which liberates a nascent vesicle from the plasma membrane, lies a critical and finely regulated interaction between the large GTPase dynamin and the BAR domain-containing protein amphiphysin (B1176556). This technical guide provides a comprehensive examination of the core functions of the dynamin-amphiphysin interaction, detailing the molecular mechanisms, regulatory oversight, and its central role in membrane remodeling. We present quantitative data to contextualize the binding affinity, detail key experimental protocols for its investigation, and provide visual representations of the associated pathways and workflows to facilitate a deeper understanding of this pivotal protein partnership.
Core Molecular Interaction
The interaction between dynamin and amphiphysin is a classic example of modular protein domain interactions that drive cellular processes. The primary interface is between the C-terminal Proline-Rich Domain (PRD) of dynamin and the Src Homology 3 (SH3) domain of amphiphysin.[1][2]
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Dynamin's Proline-Rich Domain (PRD): This intrinsically disordered region of dynamin serves as a scaffold for the recruitment of numerous SH3 domain-containing proteins.[2] The specific motif within the dynamin PRD that amphiphysin recognizes is PSRPNR.[3] This interaction is crucial for targeting dynamin to the sites of endocytosis.[1][2]
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Amphiphysin's SH3 Domain: Amphiphysin contains a C-terminal SH3 domain that mediates this high-affinity interaction.[4] The structure of the amphiphysin SH3 domain possesses unique features, including an extensive patch of negative electrostatic potential that specifically recognizes the two arginine residues within the dynamin PRD motif.[5] This specificity ensures a precise and regulated recruitment of dynamin.
Functional Roles in Clathrin-Mediated Endocytosis
The dynamin-amphiphysin partnership is integral to multiple, sequential steps of CME, ensuring the efficient and successful formation of endocytic vesicles.
Recruitment and Scaffolding
Amphiphysin acts as a critical adaptor protein, recruiting dynamin to the necks of clathrin-coated pits (CCPs).[1][2] In addition to its SH3 domain, amphiphysin possesses a BAR (Bin/Amphiphysin/Rvs) domain at its N-terminus.[2][6] The BAR domain is a banana-shaped dimer that can sense and induce membrane curvature.[6][7] By binding to the curved membrane at the neck of the CCP and simultaneously interacting with dynamin via its SH3 domain, amphiphysin effectively concentrates dynamin at the precise location where membrane fission is required.[1][4]
Regulation of Dynamin's GTPase Activity
The GTPase activity of dynamin is essential for its function in membrane scission. The interaction with amphiphysin plays a significant role in modulating this activity. In the presence of lipid membranes, amphiphysin enhances dynamin's GTPase activity.[4][6][7] This stimulation is highly dependent on the curvature of the lipid bilayer, suggesting a mechanism where the co-assembly of dynamin and amphiphysin on a curved membrane template promotes the optimal conformation for GTP hydrolysis.[4]
Membrane Remodeling and Fission
Both dynamin and amphiphysin can independently tubulate liposomes in vitro, demonstrating their intrinsic ability to remodel membranes.[8] When acting in concert, they co-assemble into ring-like structures around lipid tubules.[4][8] Upon GTP hydrolysis, these dynamin-amphiphysin helices undergo a conformational change, leading to the constriction of the membrane tubule and eventual fission.[7] Interestingly, amphiphysin also appears to regulate the size of the clusters formed by these helical complexes, contributing to the efficient biogenesis of endocytic vesicles of a more uniform size.[7]
Quantitative Data
The affinity of the dynamin-amphiphysin interaction is a key determinant of its function. The following table summarizes the available quantitative data.
| Interacting Proteins | Binding Affinity (Kd) | Method | Comments |
| Dynamin-1 PRD and Amphiphysin-1 SH3 Domain | 190 nM | Affinity Chromatography | This high-affinity interaction is one of the strongest known SH3 domain-mediated interactions.[5] |
| Complex Stoichiometry and Functional Outcomes | Molar Ratio (Dynamin:Amphiphysin) | Observation |
| Efficient Membrane Fission | 1:0.5 to 1:1 | Membrane fission occurs efficiently at these molar ratios.[7] |
| Vesicle Size Regulation | N/A | Vesicles formed by dynamin-amphiphysin complexes are significantly smaller than those formed by dynamin alone.[7] |
Signaling Pathways and Logical Relationships
The interplay between dynamin and amphiphysin is a central node in the endocytic pathway. The following diagrams illustrate the key relationships and the overall process.
Experimental Protocols
Investigating the dynamin-amphiphysin interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction
This protocol aims to isolate dynamin-amphiphysin complexes from cell or tissue lysates.
Materials:
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Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody specific to either dynamin or amphiphysin
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and continue incubation.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both dynamin and amphiphysin.
GST Pull-Down Assay to Confirm Direct Interaction
This in vitro assay determines if the interaction between dynamin and amphiphysin is direct.
Materials:
-
Purified GST-tagged amphiphysin SH3 domain (bait)
-
Purified dynamin or cell lysate containing dynamin (prey)
-
Glutathione-agarose or magnetic beads
-
Binding Buffer (e.g., PBS with 0.1% Triton X-100)
-
Wash Buffer (Binding buffer with increased salt concentration)
-
Elution Buffer (Binding buffer with reduced glutathione)
Procedure:
-
Bait Immobilization: Incubate the purified GST-tagged amphiphysin SH3 domain with glutathione (B108866) beads to immobilize the bait protein.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Incubate the immobilized bait with the prey protein (purified dynamin or lysate).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a buffer containing reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for the presence of dynamin.
In Vitro Vesicle Budding and Fission Assay
This assay reconstitutes the membrane fission activity of dynamin and amphiphysin using liposomes.
Materials:
-
Large Unilamellar Vesicles (LUVs)
-
Purified dynamin and amphiphysin
-
GTP
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2)
Procedure:
-
Liposome Preparation: Prepare LUVs of a defined lipid composition.
-
Reaction Setup: Incubate the LUVs with purified dynamin and amphiphysin in the reaction buffer.
-
Initiation of Fission: Add GTP to the reaction mixture to initiate dynamin's GTPase activity.
-
Analysis: The formation of smaller vesicles can be monitored by:
-
Dynamic Light Scattering (DLS): To measure the change in vesicle size distribution.
-
Negative Stain Electron Microscopy: To visualize the liposomes and the formation of smaller vesicles.
-
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence and absence of amphiphysin and liposomes.
Materials:
-
Purified dynamin and amphiphysin
-
Liposomes
-
GTP (can be radiolabeled with ³²P or used in a colorimetric assay)
-
Reaction Buffer
-
Malachite green reagent (for colorimetric assay) or scintillation counter (for radioactive assay)
Procedure:
-
Reaction Setup: Combine purified dynamin, amphiphysin (or buffer control), and liposomes in the reaction buffer.
-
Initiation: Start the reaction by adding GTP.
-
Incubation: Incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement of Phosphate Release:
-
Radioactive Assay: Measure the amount of released ³²Pi.
-
Colorimetric Assay: Use a reagent like malachite green to detect the released inorganic phosphate.
-
-
Data Analysis: Calculate the rate of GTP hydrolysis (mol of Pi released per mol of dynamin per minute).
Regulation of the Interaction
The dynamin-amphiphysin interaction is not static but is subject to cellular regulation, primarily through phosphorylation. Cyclin-dependent kinase 5 (Cdk5) can phosphorylate both dynamin and amphiphysin.[9] Phosphorylation of dynamin inhibits its interaction with the SH3 domain of amphiphysin.[9] This provides a mechanism to temporally and spatially control the assembly of the endocytic machinery. Dephosphorylation, potentially mediated by calcineurin, would then promote the interaction and facilitate endocytosis.
Implications in Disease and Drug Development
Given its central role in synaptic vesicle endocytosis, dysregulation of the dynamin-amphiphysin interaction has been implicated in neurological disorders. For instance, mutations in dynamin are associated with conditions like epileptic encephalopathy and Charcot-Marie-Tooth disease. Amphiphysin is a major autoantigen in Stiff-person syndrome, a rare neurological disorder.
The high-affinity and specific nature of the dynamin-amphiphysin interaction makes it an attractive target for therapeutic intervention. Small molecules or peptides that disrupt this interaction could potentially modulate endocytic processes. Such compounds could be valuable tools for studying the intricate details of endocytosis and may hold therapeutic promise for diseases where this process is dysregulated.
Conclusion
The interaction between dynamin and amphiphysin is a paradigm of cooperative protein function in a fundamental cellular process. Through a combination of scaffolding, membrane remodeling, and enzymatic regulation, this partnership ensures the timely and efficient scission of endocytic vesicles. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of cellular trafficking and for the development of novel therapeutic strategies targeting endocytic pathways.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stimulatory action of amphiphysin on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis | eLife [elifesciences.org]
- 8. Functional partnership between amphiphysin and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
